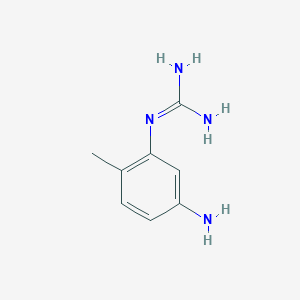
(2-Methyl-5-aminophenyl)guanidine
説明
(2-Methyl-5-aminophenyl)guanidine, also known as Imatinib Impurity 7, is a compound with the molecular formula C8H12N4 and a molecular weight of 164.2 . It is also referred to as (5-Amino-2-methylphenyl)guanidine .
Molecular Structure Analysis
Guanidine and its derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . This presentation gives an insight into the chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters .科学的研究の応用
Inhibition of DNA Methyltransferases
(2-Methyl-5-aminophenyl)guanidine and its derivatives have been identified as inhibitors of DNA methyltransferases, which play a crucial role in epigenetic regulation. For example, 2′-Deoxyriboguanylurea, a related compound, has been shown to inhibit human DNA methyltransferase 1 (hDNMT1) and bacterial DNA methyltransferase (M.EcoRII), acting as a potent demethylating agent and inducing specific types of DNA mutations in human cells (Lamparska et al., 2012).
Biomimetic Coordination Chemistry
In the field of coordination chemistry, bis-guanidine ligands have been synthesized for use in biomimetic coordination chemistry, demonstrating the potential of guanidine-based compounds in mimicking biological metal coordination environments. This includes the development of a library of peralkylated bis-guanidine ligands designed for versatility and specificity in coordination chemistry (Herres‐Pawlis et al., 2005).
Synthesis and Biological Applications
The synthesis of guanidines and their biological applications have been extensively studied, indicating the significance of guanidine functional groups in medicinal chemistry and drug design. Guanidine compounds have found applications across a wide range of biological activities, including as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw et al., 2015).
Catalysis and Polymerization
Guanidine and its derivatives have also been investigated for their catalytic properties, including in the ring-opening polymerization of cyclic carbonates. The research highlights the structural ability of guanidine compounds to act as effective catalysts in chemical synthesis, offering insights into reaction mechanisms and catalytic efficiency (Alves et al., 2017).
Modification and Functionalization
Further studies have explored the modification and functionalization of the guanidine group, demonstrating its versatility in chemical synthesis and potential applications in developing novel compounds with specific biological or chemical properties (Kapp et al., 2017).
将来の方向性
Thiophene derivatives, which include sulfur atoms like (2-Methyl-5-aminophenyl)guanidine, have been the focus of recent research due to their unique properties and potential applications . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
特性
IUPAC Name |
2-(5-amino-2-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVCUAOISSDMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461168 | |
| Record name | (2-methyl-5-aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-aminophenyl)guanidine | |
CAS RN |
581076-64-4 | |
| Record name | N-(5-Amino-2-methylphenyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581076-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-methyl-5-aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidine, N-(5-amino-2-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



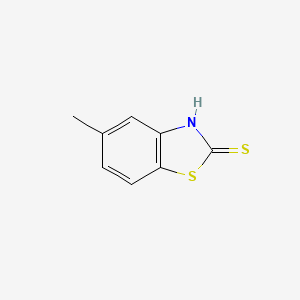
![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)
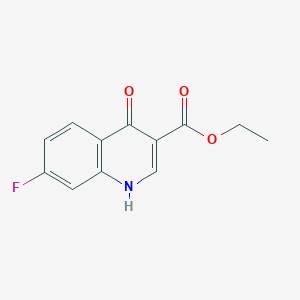
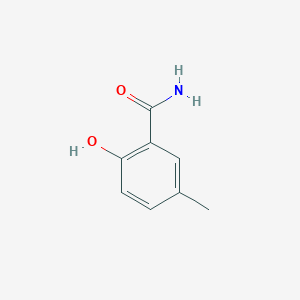
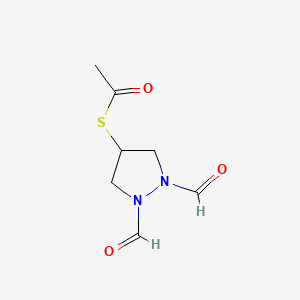
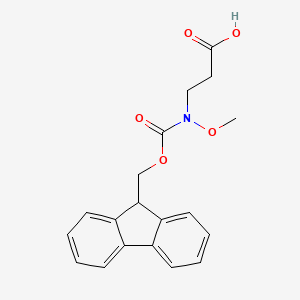
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)
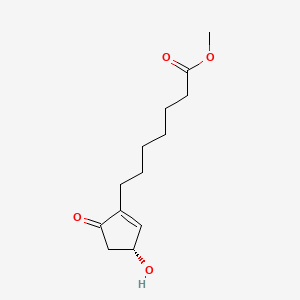
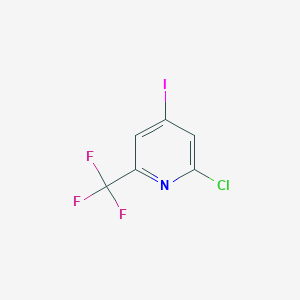
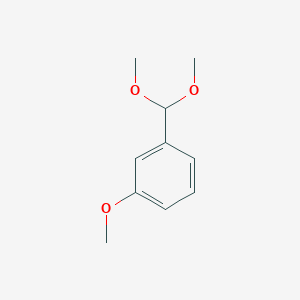
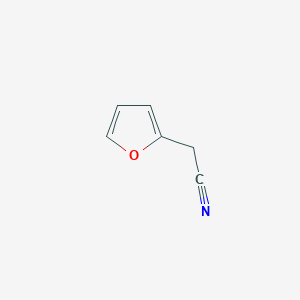
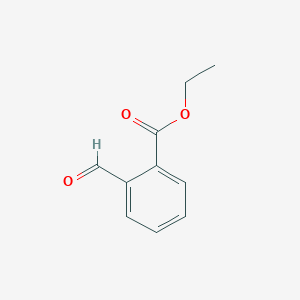
![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)